molecular formula C21H19ClN2O2S B12468790 2-{4-[(2-chlorobenzyl)oxy]phenyl}-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

2-{4-[(2-chlorobenzyl)oxy]phenyl}-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B12468790
M. Wt: 398.9 g/mol
InChI Key: PCDGCFQVVJKMRO-UHFFFAOYSA-N
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Description

2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines a thienopyrimidine core with a chlorophenylmethoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and the thienopyrimidine core. This unique structure contributes to its distinct reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C21H19ClN2O2S

Molecular Weight

398.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methoxy]phenyl]-5,6-dimethyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H19ClN2O2S/c1-12-13(2)27-21-18(12)20(25)23-19(24-21)14-7-9-16(10-8-14)26-11-15-5-3-4-6-17(15)22/h3-10,19,24H,11H2,1-2H3,(H,23,25)

InChI Key

PCDGCFQVVJKMRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C

Origin of Product

United States

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